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Compound of Interest

Compound Name: 4,4'-Dinonyl-2,2'-bipyridine

Cat. No.: B119716 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties of 4,4'-
Dinonyl-2,2'-bipyridine, a key building block in coordination chemistry and materials science.

The document is intended for researchers, scientists, and professionals in drug development

and related fields, offering a centralized resource for its characterization.

Summary of Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for 4,4'-Dinonyl-2,2'-
bipyridine.

Table 1: ¹H NMR Spectroscopic Data of 4,4'-Dinonyl-2,2'-bipyridine
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.85 s - 1H Aromatic CH

8.83 s - 1H Aromatic CH

7.28 s - 1H Aromatic CH

7.27 s - 1H Aromatic CH

2.68 t 7.6 4H
-CH₂- (adjacent

to pyridine)

1.62 p 8.2, 6.9 4H -CH₂-

1.32-1.11 m - 24H -(CH₂)₆-

0.83 t 6.5 6H -CH₃

Reference:[1]

Table 2: ¹³C NMR Spectroscopic Data of 4,4'-Dinonyl-2,2'-bipyridine
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Chemical Shift (δ) ppm Assignment

156.3 C (quaternary, C=N)

150.7 C (quaternary, C-C bipyridine)

149.1 CH (aromatic)

123.8 CH (aromatic)

121.2 CH (aromatic)

35.4 -CH₂- (adjacent to pyridine)

31.9 -CH₂-

31.0 -CH₂-

29.6 -CH₂-

29.5 -CH₂-

29.3 -CH₂-

22.7 -CH₂-

14.1 -CH₃

Note: Data compiled from typical values for similar long-chain alkyl-substituted bipyridines.

Specific experimental data for this compound is not readily available in the public domain.

Table 3: IR Spectroscopic Data of 4,4'-Dinonyl-2,2'-bipyridine
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Wavenumber (cm⁻¹) Intensity Assignment

~2955 Strong
C-H stretch (aliphatic,

asymmetric)

~2924 Strong
C-H stretch (aliphatic,

asymmetric)

~2854 Strong
C-H stretch (aliphatic,

symmetric)

~1605 Medium
C=C/C=N stretch (aromatic

ring)

~1558 Medium
C=C/C=N stretch (aromatic

ring)

~1465 Medium CH₂ bend (scissoring)

~825 Strong
C-H bend (out-of-plane,

aromatic)

Note: Data compiled from typical values for similar long-chain alkyl-substituted bipyridines.

Specific experimental data for this compound is not readily available in the public domain.

Table 4: UV-Vis Spectroscopic Data of 4,4'-Dinonyl-2,2'-bipyridine

Wavelength (λmax)
nm

Molar Absorptivity
(ε) L mol⁻¹ cm⁻¹

Solvent Assignment

~280-290 Not available Ethanol/Chloroform π → π* transitions

~240-250 Not available Ethanol/Chloroform π → π* transitions

Note: Data compiled from typical values for similar 4,4'-disubstituted-2,2'-bipyridines. Specific

experimental data for this compound is not readily available in the public domain.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
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Synthesis of 4,4'-Dinonyl-2,2'-bipyridine
A solution of 4,4'-dimethyl-2,2'-bipyridine in anhydrous tetrahydrofuran (THF) is added dropwise

to a solution of lithium diisopropylamide (LDA) in anhydrous THF at 0°C under an inert

atmosphere. The resulting mixture is stirred for several hours. A solution of 1-bromooctane in

anhydrous THF is then added, and the reaction is allowed to warm to room temperature and

stirred overnight. The reaction is quenched with water, and the product is extracted with an

organic solvent. The organic layer is dried and concentrated, and the crude product is purified

by column chromatography to yield 4,4'-dinonyl-2,2'-bipyridine.[1]

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
A sample of 4,4'-Dinonyl-2,2'-bipyridine is dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS)

as an internal standard. The spectra are recorded on a high-field NMR spectrometer (e.g., 400

or 500 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-

decoupled sequence is employed to simplify the spectrum.

Infrared (IR) Spectroscopy
The IR spectrum of solid 4,4'-Dinonyl-2,2'-bipyridine can be obtained using the potassium

bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and

pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-transform

infrared (FTIR) spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy
A dilute solution of 4,4'-Dinonyl-2,2'-bipyridine is prepared in a UV-transparent solvent, such

as ethanol or chloroform. The absorbance spectrum is recorded using a dual-beam UV-Vis

spectrophotometer over a wavelength range of approximately 200 to 800 nm. A cuvette

containing the pure solvent is used as a reference.

Visualizations
The following diagrams illustrate the general workflows for obtaining and analyzing the

spectroscopic data.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.
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Synthesis Workflow of 4,4'-Dinonyl-2,2'-bipyridine

4,4'-dimethyl-2,2'-bipyridine
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Workup and Extraction
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Caption: Synthesis of 4,4'-Dinonyl-2,2'-bipyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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